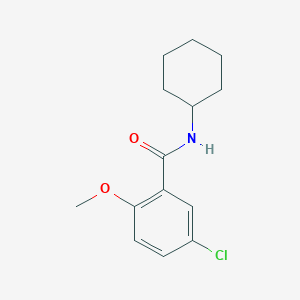

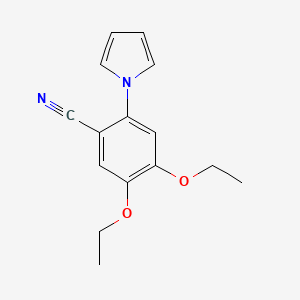

![molecular formula C16H16N2O5S B5545943 3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5545943.png)

3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acrylic acid derivatives, particularly those involving sulfonyl and methoxy groups, have been extensively studied due to their wide range of applications in materials science, chemistry, and biology. These compounds often feature in the synthesis of polymers, biologically active molecules, and in the study of their physical and chemical properties.

Synthesis Analysis

The synthesis of acrylic acid derivatives typically involves condensation reactions, where various aliphatic and aromatic amines are used to modify polymers like polyvinyl alcohol/acrylic acid hydrogels. These reactions are often facilitated by radiation-induced polymerization techniques or chemical catalysis, enabling the incorporation of specific functional groups into the acrylic acid backbone (Aly, Aly, & El-Mohdy, 2015).

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives is characterized by the presence of a vinyl group adjacent to the carboxylic acid function, which is highly reactive and forms the basis for further chemical modifications. X-ray crystallography is a common method used to determine the structure of these compounds, revealing the spatial arrangement of atoms and the conformation of the molecule (Chenna et al., 2008).

Chemical Reactions and Properties

Acrylic acid derivatives undergo various chemical reactions, including polymerization, hydrolysis, and condensation with amines. These reactions are influenced by the nature of substituents on the acrylic acid moiety, leading to the formation of compounds with diverse chemical properties. The presence of sulfonyl and methoxy groups affects the reactivity and the biological activity of these compounds, making them suitable for applications in medical and material science domains (Moreau et al., 2006).

Physical Properties Analysis

The physical properties of acrylic acid derivatives, such as solubility, thermal stability, and swelling behavior, are crucial for their application in various fields. These properties are determined by the polymer's composition and the nature of its substituents. For example, amine-treated polymers exhibit improved thermal stability and increased swelling in aqueous solutions, attributes important for their use in hydrogel applications (Aly, Aly, & El-Mohdy, 2015).

Wissenschaftliche Forschungsanwendungen

Polymer Modification and Medical Applications

A study by Aly, Aly, and El-Mohdy (2015) demonstrated the use of various amine compounds, including 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl) benzene sulfonamide, in the modification of radiation-induced polyvinyl alcohol/acrylic acid hydrogels. These amine-modified polymers showed increased thermal stability and promising biological activities, suggesting potential use in medical applications (Aly, Aly, & El-Mohdy, 2015).

Enzyme Inhibition and Herbicidal Activity

McFadden, Huppatz, and Kennard (1993) synthesized several acrylic acid derivatives, including sulfonylurea structures, and found them to be moderate inhibitors of the enzyme acetohydroxyacid synthase (AHAS). Some of these compounds exhibited post-emergence herbicidal activity, with the nature of the 2-arylcarbamoyl group significantly influencing their biological activity (McFadden, Huppatz, & Kennard, 1993).

Metal-Organic Frameworks (MOFs) Construction

Xie et al. (2007) conducted research on the use of modified aromatic amino acids, including 3E-[5-(2-amino-2-carboxyethyl)-2-methoxyphenyl]-acrylic acid, for constructing novel metal-organic frameworks (MOFs). These MOFs, with their potential as nonlinear optical (NLO) materials, demonstrate the versatility of acrylic acid derivatives in materials science (Xie et al., 2007).

Synthesis of Pyridazinones

The work of Abdel (1991) involved the reaction of 3-(p-Ethoxybenzoyl)acrylic acid with various compounds to synthesize new pyridazinones, which showed moderate antibacterial activity. This research highlights the role of acrylic acid derivatives in the synthesis of potentially therapeutic compounds (Abdel, 1991).

Proton Exchange Membranes for Fuel Cells

Kim, Robertson, and Guiver (2008) developed new sulfonated side-chain grafting units for poly(arylene ether sulfone) containing a methoxy group, which were used in fuel cell applications. These polymers, with improved properties as polyelectrolyte membrane materials, underscore the importance of methoxy-substituted acrylic acid derivatives in energy-related applications (Kim, Robertson, & Guiver, 2008).

Eigenschaften

IUPAC Name |

(E)-3-[4-methoxy-3-(pyridin-3-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-23-14-6-4-12(5-7-16(19)20)9-15(14)24(21,22)18-11-13-3-2-8-17-10-13/h2-10,18H,11H2,1H3,(H,19,20)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYDMOZVLPTBJI-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645213 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-{4-Methoxy-3-[(pyridin-3-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)

![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)

![N-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5545934.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)